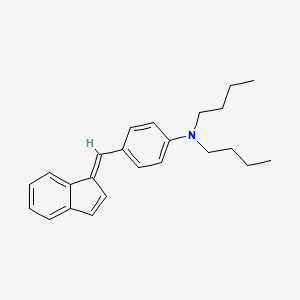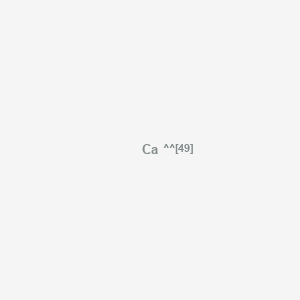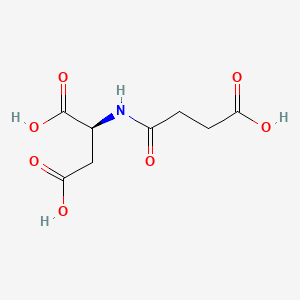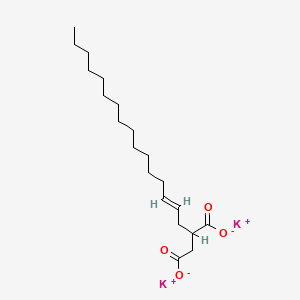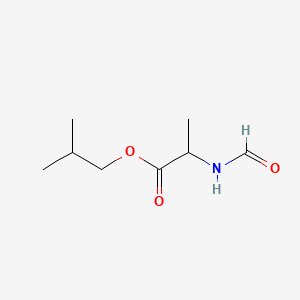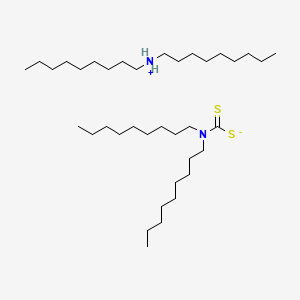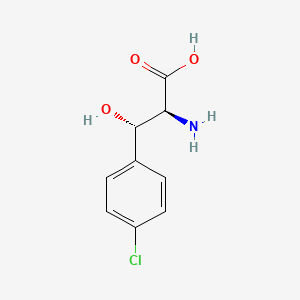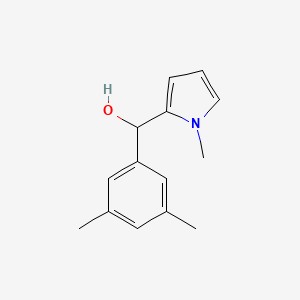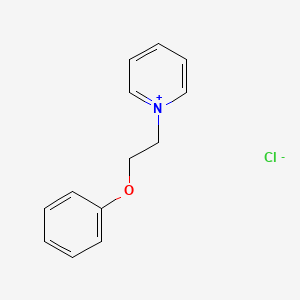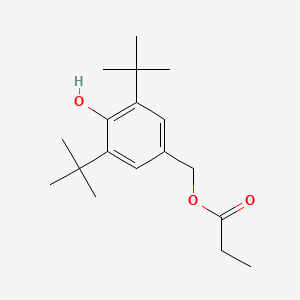
3,5-Di-tert-butyl-4-hydroxybenzyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-hydroxybenzyl propionate: is an organic compound with the molecular formula C18H28O3 . It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, where the hydroxyl group is esterified with propionic acid. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl propionate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in the stabilization of polymers and other materials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the prevention of oxidative damage in cells and tissues.
Industry: In the industrial sector, the compound is used as a stabilizer in plastics, rubber, and other materials to prevent degradation due to oxidation.
Wirkmechanismus
The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl propionate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure, with its bulky tert-butyl groups, provides steric hindrance that enhances its stability and effectiveness as an antioxidant.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Comparison:
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: This compound is the precursor to 3,5-di-tert-butyl-4-hydroxybenzyl propionate and shares similar antioxidant properties. the esterified form (propionate) may exhibit different solubility and reactivity characteristics.
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a propionate ester. It is also known for its antioxidant properties but may have different applications due to its acidic nature.
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis. Its reactivity differs significantly from the propionate ester due to the presence of the aldehyde functional group.
Eigenschaften
CAS-Nummer |
89022-83-3 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl propanoate |
InChI |
InChI=1S/C18H28O3/c1-8-15(19)21-11-12-9-13(17(2,3)4)16(20)14(10-12)18(5,6)7/h9-10,20H,8,11H2,1-7H3 |
InChI-Schlüssel |
IHHBZEDPSGRLEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




